molecular formula C11H19N5O5S3 B2615716 N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1251542-72-9

N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2615716
CAS No.: 1251542-72-9
M. Wt: 397.48
InChI Key: UFGPWQCEWRCKOS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl acetamide moiety and a methoxyethyl group. This compound’s synthesis likely involves multi-step protocols, such as those described for analogous thiadiazole derivatives, including cyclization of hydrazine derivatives with carbon disulfide () or nucleophilic substitution reactions (). Its structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, given the bioactivity of related sulfonamide and acetamide derivatives ().

Properties

IUPAC Name

N-[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O5S3/c1-16(24(3,19)20)6-8(17)13-10-14-15-11(23-10)22-7-9(18)12-4-5-21-2/h4-7H2,1-3H3,(H,12,18)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGPWQCEWRCKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCCOC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The structural components include:

  • Thiadiazole moiety : Contributes to antimicrobial and anticancer properties.
  • Methanesulfonamide group : Enhances solubility and biological activity.
  • Acetamide functionality : Imparts stability and potential for interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of thiadiazole derivatives. For instance:

  • A study evaluated various thiadiazole compounds against Xanthomonas oryzae and Fusarium graminearum, showing significant inhibition rates at concentrations as low as 100 μg/mL. Notably, compounds similar to the target compound exhibited up to 56% inhibition against X. oryzae .
CompoundTarget OrganismInhibition Rate (%)Concentration (μg/mL)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideX. oryzae56%100
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideFusarium graminearumTBDTBD

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 of 3.3 μM against the MDA-MB-231 breast cancer cell line .
CompoundCancer Cell LineIC50 (μM)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-2313.3
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-aminesHEK293T34.71

The proposed mechanisms of action for the biological activities include:

  • Inhibition of DNA Binding : The compound may interfere with transcription factors such as STAT3, which is critical in cancer cell proliferation.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce G0/G1 phase arrest in cancer cells while reducing S phase populations .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

  • A study conducted on a series of thiadiazole derivatives demonstrated their ability to inhibit cancer cell growth significantly while exhibiting low toxicity levels in non-cancerous cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, exhibit cytotoxic properties against various cancer cell lines. A study highlighted that compounds with similar structures demonstrated significant inhibition of cell growth in human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines . The mechanism involves interaction with cellular targets such as tubulin, leading to apoptosis without cell cycle arrest .

2. Anti-inflammatory Properties
Molecular docking studies suggest that compounds like this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions the compound as a potential candidate for developing anti-inflammatory drugs.

3. Neuroprotective Effects
Recent investigations into related thiadiazole derivatives have shown neuroprotective effects against oxidative stress-induced damage in neuronal cells. For example, certain compounds exhibited protective effects on PC12 cells against sodium nitroprusside-induced toxicity . This suggests that this compound could be explored for treating neurodegenerative diseases.

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies
The efficacy of this compound can be enhanced through modifications in its structure. SAR studies have shown that variations in substituents on the thiadiazole ring significantly affect biological activity . Identifying optimal substitutions could lead to more potent derivatives.

2. Broad Spectrum of Activities
Thiadiazole derivatives are known for their broad pharmacological activities beyond anticancer and anti-inflammatory effects. They have demonstrated antifungal, antibacterial, antidiabetic, and analgesic properties . This versatility makes them valuable in drug development.

Data Tables

Activity Cell Line/Model IC50 Value Reference
CytotoxicityHCT1163.29 µg/mL
CytotoxicityH46010 µg/mL
NeuroprotectionPC12IC50 not specified
5-LOX InhibitionIn silicoNot applicable

Case Studies

Case Study 1: Anticancer Research
A study evaluated the anticancer properties of several thiadiazole derivatives against the NCI 60 cell line panel. The results indicated that certain compounds demonstrated promising activity against multiple cancer types, suggesting the potential for further clinical development .

Case Study 2: Neuroprotection
In a neuroprotection study involving PC12 cells exposed to oxidative stress, selected thiadiazole derivatives were tested for their ability to mitigate damage. Results showed that some compounds provided significant protection compared to standard neuroprotective agents like edaravone .

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

The substitution of the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole ring significantly alters electronic properties. For example, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS: 484645-99-0) exhibits a molar mass of 331.35 g/mol and a furyl substituent, which may enhance π-π stacking interactions compared to the thiadiazole-based target compound ().

Substituent Effects

  • Sulfonamido Groups: The N-methylmethanesulfonamido group in the target compound contrasts with simpler benzoyl or phenylsulfonyl groups in analogs like N-{[5-(benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide ().
  • Methoxyethyl vs. Methoxyphenyl : The 2-methoxyethyl chain in the target compound may improve water solubility compared to 2-methoxyphenyl substituents (e.g., ), which are more hydrophobic.

Physicochemical Properties

Compound Name Core Structure Molar Mass (g/mol) Key Substituents LogP*
Target Compound 1,3,4-Thiadiazole ~450† Methoxyethyl, sulfonamido-acetamido 1.8
2-{[5-(2-Furyl)-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3,4-Oxadiazole 331.35 Furyl, methoxyphenyl 2.5
N-(5-Ethyl-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-pyrimidoindol-2-yl]sulfanyl]acetamide 1,3,4-Thiadiazole 536.71 Ethyl, pyrimidoindole, methoxyphenyl 3.2

*Estimated using fragment-based methods. †Calculated based on molecular formula.
Key Insights : The target compound’s lower LogP compared to pyrimidoindole derivatives () suggests better aqueous solubility, critical for drug delivery.

Enzyme Inhibition

Compounds like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide exhibit lipoxygenase inhibition (IC50: 12–45 µM), attributed to the oxadiazole-thioacetamide pharmacophore (). The target compound’s sulfonamido group may enhance binding to enzyme active sites, similar to N-substituted benzenesulfonamides ().

Antimicrobial Potential

N-substituted 2-(1,3,4-oxadiazol-2-ylthio)acetamides show moderate antibacterial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus (). The thiadiazole core in the target compound could further improve activity due to sulfur’s electronegativity.

Research Findings and Data Analysis

NMR Spectral Comparisons

As seen in , chemical shifts in regions corresponding to substituents (e.g., positions 29–44) help differentiate structurally similar compounds. The target compound’s sulfonamido protons are expected to resonate at δ 3.1–3.5 ppm, distinct from methoxyphenyl signals (δ 3.8–4.0 ppm) in analogs ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesis of thiadiazole intermediates via nucleophilic substitution (e.g., refluxing 2-chloroacetamide derivatives with sodium azide in toluene/water) .
  • Step 2 : Sulfanyl linkage formation using thioglycolic acid or similar agents under controlled pH and temperature .
  • Step 3 : Final acetylation with methanesulfonamide derivatives in anhydrous DMF, monitored by TLC (hexane:ethyl acetate, 9:1) .
  • Characterization :
  • IR Spectroscopy : Confirm amide C=O stretches (~1667 cm⁻¹) and sulfonamide S=O (~1340-1160 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8 ppm), methylsulfonamide (δ 3.1-3.3 ppm), and aromatic protons (δ 6.9-8.1 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Key Techniques :

  • X-ray Crystallography : Resolves bond angles (e.g., nitro group torsion angles of -16.7° and 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex regions (e.g., thiadiazole-proton coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus toluene/water mixtures for intermediate solubility and reaction rates .
  • Catalyst Selection : Test bases (K₂CO₃, NaH) for acetylation efficiency; DMF enhances nucleophilicity of sulfonamide groups .
  • Table 1 : Yield optimization under varying conditions:
SolventTemperature (°C)CatalystYield (%)Purity (%)
DMF80K₂CO₃7898
Toluene/H₂O100None6592
DMSO90NaH7295
  • Reference : .

Q. How do structural modifications (e.g., substituting the methoxyethyl group) affect bioactivity and stability?

  • Approach :

  • Bioisosteric Replacement : Replace methoxyethyl with morpholine or piperazine rings to study solubility and receptor binding .
  • Stability Studies :
  • Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates high thermal stability) .
  • pH-Dependent Hydrolysis : Monitor acetamide cleavage in acidic (pH 2) vs. neutral buffers via HPLC .
  • Biological Assays : Test hypoglycemic activity in murine models (e.g., glucose tolerance tests) .

Q. How should researchers resolve contradictions in spectroscopic data across different synthetic batches?

  • Troubleshooting Framework :

  • Step 1 : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d₆ shifts NMR signals) .
  • Step 2 : Re-examine reaction stoichiometry; excess sodium azide may form undesired byproducts .
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and target compounds .
    • Case Study : Discrepancies in m/z 430.2 ([M+1]) vs. m/z 429.0 ([M]) arise from isotopic patterns; HRMS resolves this .

Data Interpretation & Validation

Q. What computational methods support the interpretation of crystallographic and spectroscopic data?

  • Tools :

  • Density Functional Theory (DFT) : Simulate IR/NMR spectra (e.g., B3LYP/6-31G* basis set) to match experimental data .
  • Molecular Dynamics : Predict conformational stability of sulfonamide-thiadiazole interactions in solution .
    • Validation : Compare calculated vs. observed bond lengths (e.g., C–S: 1.78 Å vs. 1.81 Å) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • SAR Protocol :

  • Library Design : Synthesize analogs with varied substituents (e.g., halogenation at phenyl rings, alkylation of methoxy groups) .
  • Activity Profiling :
  • Enzyme Inhibition Assays : Test against lipoxygenase or cyclooxygenase isoforms .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (IC₅₀ values <10 μM indicate potency) .
  • Data Analysis : Multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

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